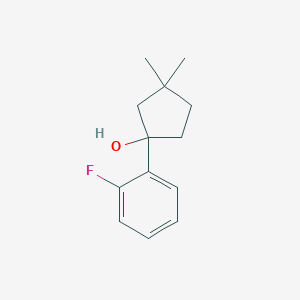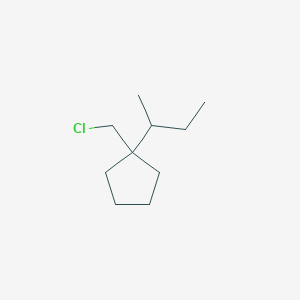
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is an organic compound that belongs to the class of cyclopentanes. These compounds are characterized by a cyclopentane ring, which is a five-membered ring containing only carbon atoms. The presence of butan-2-yl and chloromethyl groups attached to the cyclopentane ring makes this compound unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butan-2-yl Group: This step may involve alkylation reactions using butan-2-yl halides or similar reagents.
Introduction of the Chloromethyl Group: This can be done through chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to modify the butan-2-yl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield compounds with different functional groups replacing the chloromethyl group.
Applications De Recherche Scientifique
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclopentane derivatives on biological systems.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, leading to various biochemical effects. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Butan-2-yl)-1-(hydroxymethyl)cyclopentane: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
1-(Butan-2-yl)-1-(bromomethyl)cyclopentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is unique due to the specific combination of the butan-2-yl and chloromethyl groups attached to the cyclopentane ring
Propriétés
Formule moléculaire |
C10H19Cl |
|---|---|
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
1-butan-2-yl-1-(chloromethyl)cyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-3-9(2)10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
Clé InChI |
XIHCAMRARGHNKR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


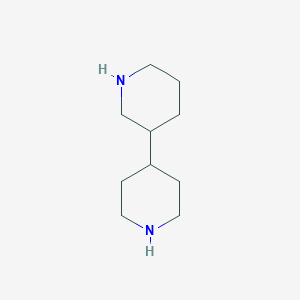

![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
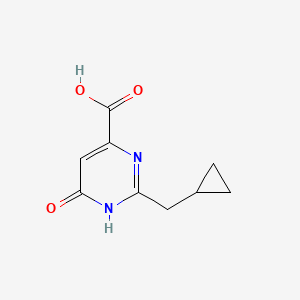
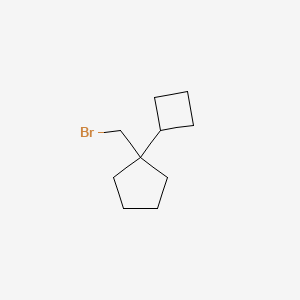
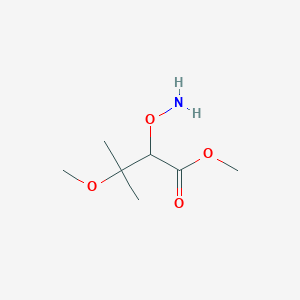
![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)
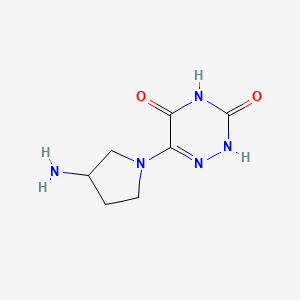
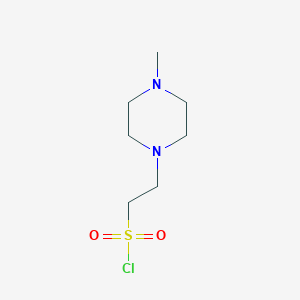
![4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid](/img/structure/B13199848.png)


